Physicochemical Differentiation: Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate vs. Unsubstituted Methyl Imidazo[1,2-a]pyridine-7-carboxylate
The addition of a 2-phenyl substituent to the imidazo[1,2-a]pyridine-7-carboxylate core significantly alters its physicochemical profile, impacting solubility, permeability, and overall drug-likeness. This compound exhibits a higher LogP and lower aqueous solubility compared to the unsubstituted methyl imidazo[1,2-a]pyridine-7-carboxylate . These differences are critical for optimizing bioavailability and target engagement in cellular or in vivo assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.79–3.3 (calculated) |
| Comparator Or Baseline | Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6): LogP ~1.3 (estimated) |
| Quantified Difference | >1.5 LogP units increase |
| Conditions | Calculated LogP values (XLogP3-AA / ACD/LogP) from vendor and database sources |
Why This Matters
A higher LogP indicates enhanced membrane permeability, making the phenyl-substituted analog more suitable for intracellular target engagement in cellular assays.
